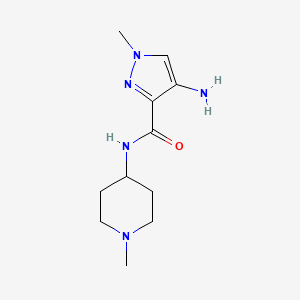
4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. It is commonly referred to as "compound X" in the literature.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is involved in various synthesis and characterization studies. Research includes the development of new potential PET agents for imaging of IRAK4 enzyme in neuroinflammation through complex synthesis processes, showing the chemical's relevance in creating imaging agents for medical diagnostics. The synthesis involves multiple steps, including N-[11C]methylation, and achieves high radiochemical yield and purity, indicating its potential in PET imaging applications (Wang et al., 2018). Additionally, studies on the synthesis of pyrazole and pyrazolopyrimidine derivatives highlight the compound's utility in generating new molecules with potential biological activities. These synthesis efforts are significant for expanding the chemical libraries available for drug discovery and development (Hassan, Hafez, & Osman, 2014).
Antibacterial and Antifungal Activities
Some derivatives of 4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide have been explored for their antibacterial and antifungal properties. Research involving the synthesis of Schiff and Mannich bases derived from triazoles demonstrated these compounds' significant antimicrobial activity. This suggests the compound's derivatives can be potent agents against microbial infections, further supporting the chemical's importance in developing new antimicrobial drugs (Isloor, Kalluraya, & Shetty, 2009).
Cytotoxicity and Antitumor Activities
Derivatives of 4-amino-1-methyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide have been assessed for their cytotoxic and antitumor activities. Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. Some derivatives have shown promising results in in vivo models against colon tumors, indicating their potential as cancer therapeutics (Deady et al., 2003).
Structural Elucidation and In Vitro Activities
The compound's role extends to structural elucidation and investigation of in vitro activities. Research on pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides demonstrated the synthesis of novel compounds characterized by analytical and spectroscopic data. These compounds were screened for their antitumor activities against different human cancer cell lines, showing the chemical's utility in identifying new therapeutic agents (Hafez et al., 2013).
properties
IUPAC Name |
4-amino-1-methyl-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-15-5-3-8(4-6-15)13-11(17)10-9(12)7-16(2)14-10/h7-8H,3-6,12H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWLKNSVVOHUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN(C=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)

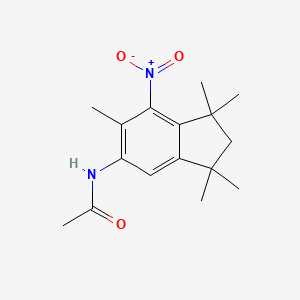
amine](/img/structure/B2837312.png)

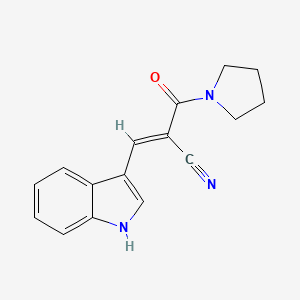
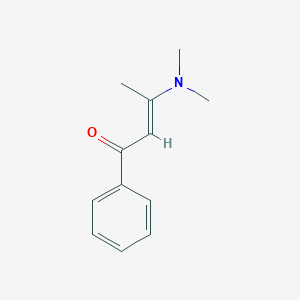
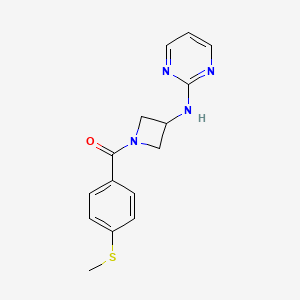
![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)

![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)